(2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid and its derivatives has been approached through various methodologies. Notably, a straightforward route involves high yielding and remarkably selective alkylations of a suitably protected derivative, significantly influenced by the stereochemistry of the alpha-carbon, facilitating access to alpha-substituted analogues (Sayago et al., 2009). Another synthesis route emphasizes the effective synthesis of enantiomerically pure forms of this compound, highlighting a diastereoselective alpha-alkylation for the production of alpha-tetrasubstituted derivatives (Sayago et al., 2008).
Molecular Structure Analysis
The molecular structure of (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid has been extensively studied, revealing insights into its stability and reactivity. The crystal and molecular structures, determined using techniques such as X-ray diffraction, showcase the compound's complex conformation and intermolecular interactions, facilitating its application in diverse chemical reactions (Morzyk-Ociepa et al., 2004).
Chemical Reactions and Properties
The chemical reactivity of (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid is highlighted by its role in the synthesis of various derivatives. The compound's ability to undergo selective reactions, such as alpha-methylation, underscores its utility in creating structurally complex molecules with high stereoselectivity (Sayago et al., 2008). Additionally, its application in constructing polyproline structures with hydrophobic exteriors demonstrates the compound's versatility in biomolecular contexts (Kubyshkin & Budisa, 2017).
Scientific Research Applications
Peptide Synthesis : This compound is a proline analogue and can be isolated in enantiomerically pure form, making it useful in peptide synthesis (Sayago, Jiménez, & Cativiela, 2007). Enantiopure alpha-substituted derivatives of this compound are also prepared for incorporation into peptides (Sayago, Calaza, Jiménez, & Cativiela, 2009).
Metal Complex Formation : Indolecarboxylic acids, including this compound, form stable metal complexes with metal ions, contributing to their biological activity in plant tissues (Cariati et al., 1983).
Pharmaceutical Applications : It serves as a versatile intermediate in the preparation of many pharmaceutically active agents (Jiang et al., 2017). For example, Trandolapril, a medication, was synthesized from this compound (Shi Hui-lin, 2007).
Antibacterial and Antifungal Properties : Synthesized derivatives of indole-2-carboxylic acid, which is related to this compound, exhibited significant antibacterial and moderate antifungal activities (Raju et al., 2015).
Oxidation Chemistry : Its oxidation chemistry in neutral aqueous solution produces various products like dioxindoles and C-O-C- and C-C-linked dimers (Goyal & Sangal, 2005).
Building Block for Polyproline Structures : This compound is an ideal building block for hydrophobic sites of polyproline II structures in biologically relevant contexts due to its stable trans-amide bond and hydrophobic nature (Kubyshkin & Budisa, 2017).
Antiproliferative Activity : Some prepared diastereoisomeric octahydro-1H-indole-5,6,7-triols showed significant antiproliferative activity and weak glycosidase inhibition in vitro (Gonda et al., 2019).
Antioxidant Activity : Compounds synthesized from indole-2-carboxylic acid showed enhanced antioxidant activity (Naik, Sharath, & Kumar, 2012).
Chemical Stability : Indole-2-carboxylic acid and its derivatives, closely related to this compound, are more stable than usual indoles toward acid and oxidation conditions, but still reactive at the 3-position (Murakami, 1987).
Quantitative Determination : A reverse phase HPLC method has been developed for the quantitative determination of all isomers of Octahydro-1H-indole-2-carboxylic acid and its related substances (Vali et al., 2012).
Future Directions
properties
IUPAC Name |
(2S,3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h6-8,10H,1-5H2,(H,11,12)/t6-,7+,8+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYBNXGHMBNGCG-CSMHCCOUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC(N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]2[C@H](C1)C[C@H](N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427049 | |
Record name | (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30427049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid | |
CAS RN |
145438-94-4 | |
Record name | (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=145438-94-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30427049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Indole-2-carboxylic acid, octahydro-, (2S,3aR,7aS) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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